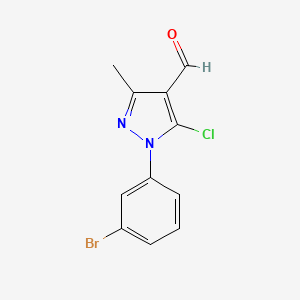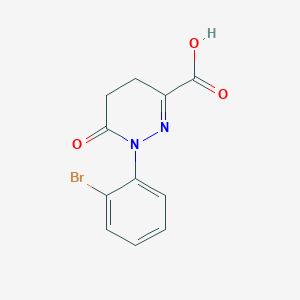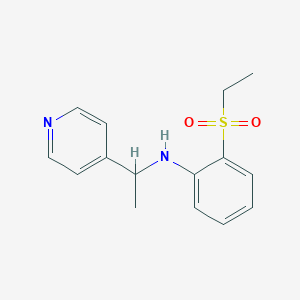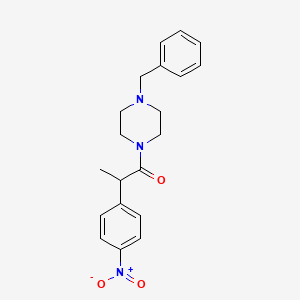![molecular formula C12H12N4O3 B7556420 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been used as a building block in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is not completely understood. However, it has been suggested that 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a role in inflammation. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may also inhibit the activity of certain proteins involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins. It has also been found to inhibit the proliferation of cancer cells in vitro. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been shown to exhibit anti-microbial effects against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in lab experiments is its relatively simple synthesis method. However, the yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from the synthesis method may be low, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid. One direction is the exploration of its potential applications in drug design and development. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be used as a building block in the synthesis of various bioactive compounds, which can be used as potential drug candidates. Another direction is the study of its mechanism of action, which can provide insight into its potential therapeutic applications. Additionally, the optimization of the synthesis method of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be explored to increase the yield of the compound for large-scale experiments.
In conclusion, 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in drug design and development.
Métodos De Síntesis
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxamide in the presence of a base. Another method involves the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent. The yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from these methods ranges from 35% to 60%.
Propiedades
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-9(12(18)19)3-4-10(14-7)11(17)15-8-5-13-16(2)6-8/h3-6H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKFOPUPHDWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)




![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)